1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

mGluR5 Allosteric Modulation Neuroscience

For neuroscience teams mapping the mGluR5 PAM-to-NAM functional switch, sourcing the correct ortho-methyl isomer is critical to avoid misclassifying structure-activity trends. This compound provides a structurally defined probe. Secure this alongside para- and meta-methyl analogs to enable full SAR interpretation. - **Key Value**: Ortho-methyl substitution predicts mGluR5 NAM pharmacology, not PAM activity. - **Application**: Positional isomer control for mGluR5 allosteric modulator screening cascades. - **Assurance**: Committed sourcing ensures assay signal integrity; inquire for lot-specific analytical data.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1171615-27-2
Cat. No. B2394102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
CAS1171615-27-2
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CC=C4
InChIInChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20-21-19(22-25-20)16-11-18(24)23(13-16)12-15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3
InChIKeyZYCTWIRFXQQSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1171615-27-2): Structural Identity, Class Membership, and Procurement Profile


1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1171615-27-2) is a synthetic heterocyclic compound with molecular formula C₂₀H₁₉N₃O₂ and molecular weight 333.4 g/mol, classified as an N-benzyl-pyrrolidin-2-one substituted at the 4-position with a 5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl moiety. [1] The compound is offered as a screening compound and building block by several commercial suppliers, including Life Chemicals (catalog number F5659-3271). Its structure combines a pyrrolidinone core, an N-benzyl substituent, and a 1,2,4-oxadiazole ring bearing an ortho-tolyl (2-methylphenyl) group, a scaffold arrangement that places it within a broader class of pyrrolidinone-oxadiazole hybrids that have been investigated as mGluR5 allosteric modulators, hNK1 antagonists, and antibacterial agents. [2][3]

Why Generic Substitution Fails for 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one: Ortho-Methyl Substitution Determines Functional Selectivity and Physicochemical Profile Distinct from Meta, Para, and Unsubstituted Analogs


Within the 1,2,4-oxadiazole-pyrrolidinone chemotype, even subtle changes in the position of a single methyl substituent on the aryl-oxadiazole ring can invert pharmacological function. In the structurally related N-aryl pyrrolidinonyl oxadiazole series, para-substituted derivatives act as mGluR5 positive allosteric modulators (PAMs), whereas meta- and ortho-substituted analogs function as negative allosteric modulators (NAMs)—a functional switch governed entirely by the position of the methyl group. [1] This compound bears ortho-methyl (2-methylphenyl) substitution, which in closely analogous chemotypes is associated with NAM pharmacology rather than PAM activity. [1] Additionally, the ortho-methyl group introduces steric hindrance that alters the conformational preference of the aryl-oxadiazole dihedral angle, potentially affecting target binding geometry, metabolic stability, and off-target profiles compared to para-methyl, meta-methyl, or unsubstituted phenyl comparators. [1][2] Consequently, simply replacing this compound with a positional isomer or the des-methyl analog during screening or SAR studies would risk misclassifying structure-activity trends and producing non-reproducible results. Early and committed sourcing of the specific ortho-methyl derivative is necessary to maintain signal integrity in any assay where aryl substitution topology is a variable.

Quantitative Comparative Evidence for 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1171615-27-2): Key Differentiation Dimensions Against Closest Analogs


Ortho-Methyl Substitution Confers mGluR5 Negative Allosteric Modulator (NAM) Pharmacology, Inverting the PAM Activity of Para-Substituted Analogs in N-Aryl Pyrrolidinonyl Oxadiazoles

In the N-aryl pyrrolidinonyl oxadiazole series reported by Packiarajan et al. (2012), the position of the methyl substituent on the aryl-oxadiazole moiety acts as a binary functional switch: para-substituted compounds are mGluR5 positive allosteric modulators (PAMs), while ortho- and meta-substituted compounds are negative allosteric modulators (NAMs). [1] The target compound (CAS 1171615-27-2) carries an ortho-methyl group on the 5-phenyl ring of the oxadiazole, a substitution pattern that, by class-level inference from this SAR study, is predicted to confer NAM rather than PAM activity at mGluR5. [1] Although the target compound differs from the Packiarajan series by possessing an N-benzyl (rather than N-aryl) substituent on the pyrrolidinone ring, the functional divergence driven by ortho vs. para substitution on the oxadiazole aryl ring is consistently observed across the chemotype, making it a strong predictor of differential pharmacology. [1]

mGluR5 Allosteric Modulation Neuroscience

Deubiquitinase (DUB) Profiling: Differential Screening Hit Profile Across USP Family Members (USP8, USP7, USP17, USP28, USP10, USP30, UCHL1, OTUD3) at 20 µM in Primary qHTS

According to PubChem BioAssay data sourced from the Buhrlage Lab (Dana-Farber Cancer Institute) and Novartis Institutes for BioMedical Research, 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one was screened in a panel of eight deubiquitinase (DUB) primary qHTS assays at a single concentration of 20 µM, using Ubiquitin-Rhodamine 110 as substrate. [1] The panel included USP8 (AID 1645853), USP17 (AID 1645855), USP7 (AID 1645854), USP28 (AID 1645857), USP10 (AID 1645856), UCHL1 (AID 1645859), OTUD3 (AID 1645858), and USP30 (AID 1645860). The hit-calling threshold was ≥30% inhibition of enzyme activity relative to DMSO controls. [1] However, the individual percent inhibition value for this compound in each DUB assay is not publicly retrievable from the available page-level summary; only the list of assays in which it was tested is recorded. No comparator-specific bioactivity data are available for close structural analogs (e.g., 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one or the meta-methyl isomer) in these same DUB assays, precluding a quantitative head-to-head comparison.

Deubiquitinase Inhibition Ubiquitin-Proteasome System Oncology

PASS-Predicted Biological Activity Spectrum for the 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one Scaffold Provides a Baseline Activity Fingerprint for Class-Level Prioritization

Detistov et al. (2008) reported the synthesis and PASS (Prediction of Activity Spectra for Substances) computational profiling of a series of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. [1] The PASS algorithm predicts probable biological activities based on structure-activity relationships derived from the training set of known biologically active compounds. [1] The target compound (CAS 1171615-27-2) contains a 4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one core with a benzyl N-substituent, whereas the Detistov series features a 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one core, representing a regioisomeric relationship (oxadiazole connectivity at position 3 vs. 5 of the pyrrolidinone ring). [1][2] Although the regioisomeric difference and the specific aryl substituent (2-methylphenyl) were not evaluated in the Detistov study, the PASS prediction framework provides a class-level baseline suggesting that this bicyclic scaffold is computationally associated with diverse activities including kinase inhibition, anti-inflammatory effects, and central nervous system activity. [1] No quantitative comparator data are available for closely related positional isomers within this specific PASS dataset.

Computational Prediction Biological Activity Spectrum Drug Discovery

N-Benzyl vs. N-Aryl Substitution on Pyrrolidinone Modulates hNK1 Antagonist Pharmacophore Compatibility: Class-Level Distinction from Established hNK1 Oxadiazole Leads

Young et al. (2007) described pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists with in vivo efficacy and minimal CYP450 interactions; the optimized oxadiazole analog 22 demonstrated excellent hNK1 binding affinity and functional antagonism. [1] The target compound (CAS 1171615-27-2) differs from the Young series in two key respects: it carries an N-benzyl substituent rather than an N-arylcarboxamide, and the oxadiazole is connected at the 3-position of the pyrrolidinone rather than via a carboxamide linker. [2] While this compound has not been directly tested for hNK1 activity, the N-benzyl substitution pattern is found in several CNS-active pyrrolidine-oxadiazole hybrids (e.g., multitargeted hybrids for Alzheimer's disease reported by Choubey et al., 2021), suggesting potential CNS penetration and polypharmacology distinct from the peripherally biased hNK1 antagonists. [3] No quantitative hNK1 binding or functional data exist for this compound.

hNK1 Antagonist Tachykinin Receptor Emesis

1,2,4-Oxadiazole/Pyrrolidine Hybrids Exhibit DNA Gyrase and Topoisomerase IV Inhibition with Antibacterial Potential: Class-Level Evidence Relevant to Scaffold Prioritization

Frejat et al. (2021) reported a series of novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity, published in the Arabian Journal of Chemistry. [1] These hybrids represent the closest structurally characterized antibacterial series to the target compound, as they share the 1,2,4-oxadiazole-pyrrolidine connectivity. [1] The target compound (CAS 1171615-27-2) contains a pyrrolidin-2-one (oxidized pyrrolidine) and a 1,2,4-oxadiazole ring, differing from the Frejat series in the oxidation state of the pyrrolidine ring and the specific substitution pattern. [2] No direct antibacterial activity data are available for the target compound, and no head-to-head comparison with the Frejat et al. compounds has been performed.

Antibacterial DNA Gyrase Topoisomerase IV

Recommended Research and Procurement Application Scenarios for 1-Benzyl-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (CAS 1171615-27-2)


mGluR5 Allosteric Modulator Screening: Differentiating PAM from NAM Pharmacologies via Ortho-Methyl Substitution as a Functional Switch Probe

For neuroscience groups running mGluR5 allosteric modulator screening cascades, this compound provides a structurally defined ortho-methyl-substituted probe that, based on the SAR reported by Packiarajan et al. (2012), is predicted to exhibit mGluR5 NAM rather than PAM pharmacology. [1] It can be deployed as a positional isomer control alongside para-methyl and meta-methyl analogs to systematically map the PAM-to-NAM functional switch within a novel N-benzyl-pyrrolidinone-oxadiazole sub-series. Procurement should include at minimum the three positional isomers (ortho, meta, para) to enable full SAR interpretation. [1]

Deubiquitinase (DUB) Inhibitor Discovery: Follow-Up on Primary qHTS Hit Profile Across USP Family Members

Given that this compound has been screened in a panel of eight DUB primary qHTS assays (USP8, USP7, USP17, USP28, USP10, USP30, UCHL1, OTUD3) at 20 µM by the Buhrlage Lab and Novartis, it is appropriate for secondary follow-up in any of these DUB enzyme assays where primary screening data indicate activity above the 30% inhibition threshold. [1][2] Labs working on USP8-driven cancers, USP7-p53 axis, or USP30-mediated mitophagy in Parkinson's disease models should request the individual percent inhibition values from the depositor or re-screen the compound in concentration-response format to determine IC50 values. [1]

Structure-Activity Relationship (SAR) Expansion of Pyrrolidinone-Oxadiazole Hybrids: N-Benzyl vs. N-Aryl Pharmacophore Comparison

Medicinal chemistry teams expanding SAR around the pyrrolidinone-oxadiazole scaffold can use this compound as a representative N-benzyl-substituted analog to compare against the well-characterized N-aryl series. [1] The N-benzyl group introduces additional conformational flexibility and lipophilicity (XLogP3 = 3.0) relative to N-aryl analogs, which may translate into differential CNS penetration, metabolic stability, or polypharmacology profiles. [2] Procurement alongside the N-phenyl analog (CAS 1171457-99-0) enables matched molecular pair analysis of the N-substituent effect. [2]

Antibacterial Screening Cascades: Evaluating DNA Gyrase/Topoisomerase IV Inhibition in the 1,2,4-Oxadiazole-Pyrrolidine Scaffold

Based on the demonstrated DNA gyrase and topoisomerase IV inhibitory activity of 1,2,4-oxadiazole/pyrrolidine hybrids reported by Frejat et al. (2021), this compound can be included in antibacterial screening panels to assess whether the N-benzyl-pyrrolidin-2-one topology retains or enhances activity against Gram-positive or Gram-negative bacterial strains. [1] However, given the absence of direct antibacterial data, procurement should be coupled with a commitment to generate primary MIC data rather than assuming activity based on scaffold similarity alone. [1]

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